molecular formula C8H7N5O2 B11894095 3-Nitro-1,6-naphthyridine-2,4-diamine CAS No. 87992-39-0

3-Nitro-1,6-naphthyridine-2,4-diamine

Cat. No.: B11894095
CAS No.: 87992-39-0
M. Wt: 205.17 g/mol
InChI Key: RNDDZVWHXLFSKV-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridine-2,4-diamine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a nitro group at the third position and two amino groups at the second and fourth positions on the naphthyridine ring

Preparation Methods

The synthesis of 3-Nitro-1,6-naphthyridine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding naphthyridine derivative as a yellowish solid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

3-Nitro-1,6-naphthyridine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include reduced or substituted naphthyridine derivatives, which can exhibit different biological activities .

Properties

CAS No.

87992-39-0

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-nitro-1,6-naphthyridine-2,4-diamine

InChI

InChI=1S/C8H7N5O2/c9-6-4-3-11-2-1-5(4)12-8(10)7(6)13(14)15/h1-3H,(H4,9,10,12)

InChI Key

RNDDZVWHXLFSKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])N

Origin of Product

United States

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